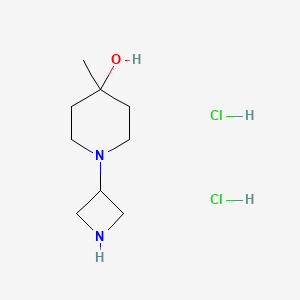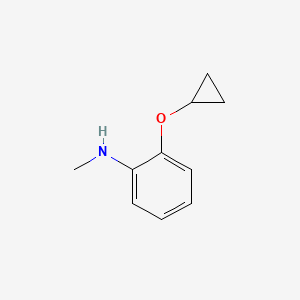![molecular formula C8H5ClF3NO2 B1378975 2-[6-氯-4-(三氟甲基)吡啶-2-基]乙酸 CAS No. 1393573-59-5](/img/structure/B1378975.png)
2-[6-氯-4-(三氟甲基)吡啶-2-基]乙酸
描述
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid is an organic compound that features a pyridine ring substituted with a chloro and trifluoromethyl group at positions 6 and 4, respectively, and an acetic acid moiety at position 2
科学研究应用
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibition or modulation of enzyme activity . The trifluoromethyl group in the compound could potentially enhance its binding affinity to its targets .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including carbon-carbon bond-forming reactions . More research is required to elucidate the exact pathways affected by this compound.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s pharmacokinetic properties, including its bioavailability .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid could potentially be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH could affect its activity
生化分析
Biochemical Properties
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby affecting the cell’s ability to respond to external stimuli. Additionally, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. This binding often involves interactions with amino acid residues within the enzyme’s active site, resulting in conformational changes that affect the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .
Metabolic Pathways
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. The compound can inhibit key enzymes, leading to changes in the levels of various metabolites. These interactions can have downstream effects on other metabolic processes, highlighting the compound’s role in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may preferentially accumulate in certain tissues or cellular compartments .
Subcellular Localization
The subcellular localization of 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.
Esterification: The pyridine derivative undergoes esterification with an appropriate reagent to form an ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the acetic acid moiety.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
相似化合物的比较
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid.
4-(Trifluoromethyl)pyridine: A related compound with similar chemical properties but lacking the chloro and acetic acid groups.
2-(Trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group at position 2 instead of 4.
Uniqueness
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-6-2-4(8(10,11)12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNXKDWZBWJDBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)


![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)




![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)



![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
